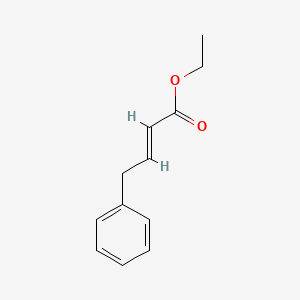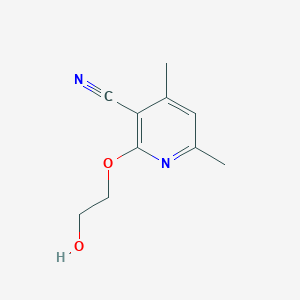
N,N-Diethyl-4-ethynylaniline
Übersicht
Beschreibung
“N,N-Diethyl-4-ethynylaniline” is a chemical compound with the CAS Number: 41876-70-4 . It has a molecular weight of 173.26 and its IUPAC name is N,N-diethyl-4-ethynylaniline . The compound is typically stored in a sealed, dry environment at 2-8°C . It is a solid or viscous liquid or liquid in its physical form .
Molecular Structure Analysis
The InChI code for “N,N-Diethyl-4-ethynylaniline” is1S/C12H15N/c1-4-11-7-9-12(10-8-11)13(5-2)6-3/h1,7-10H,5-6H2,2-3H3 . The InChI key is CBCACOCJKPPSMS-UHFFFAOYSA-N . The Canonical SMILES representation is CCN(CC)C1=CC=C(C=C1)C#C . Physical And Chemical Properties Analysis
“N,N-Diethyl-4-ethynylaniline” has a molecular weight of 173.25 g/mol . It has a computed XLogP3 of 3.4 . It has 0 hydrogen bond donor count and 1 hydrogen bond acceptor count . It has 4 rotatable bonds . The exact mass is 173.120449483 g/mol and the monoisotopic mass is also 173.120449483 g/mol . The topological polar surface area is 3.2 Ų . It has 13 heavy atoms and a formal charge of 0 . The complexity is computed to be 177 .Wissenschaftliche Forschungsanwendungen
1. Nonlinear Optics
- Application Summary : N,N-Diethyl-4-ethynylaniline is used in the study of nonlinear optical (NLO) properties. NLO-active materials have potential societal applications in areas such as optical signal processing, frequency generation, microfabrication, bio-imaging and sensing, and photodynamic therapy .
- Methods of Application : The study involves the use of metal-alkynyl donor/nitro acceptor-functionalized porphyrins. The two-, three-, and four-photon absorption maxima are found at the corresponding multiples of linear absorption bands .
- Results or Outcomes : The study reports that specific examples exhibit record quadratic optical nonlinearity, exceptional two-photon absorption, and outstanding three-photon absorption. It also reports the first porphyrins that exhibit four-photon absorption .
2. Photoinitiators of Radical Polymerization
- Application Summary : A series of methacrylate-containing N,N-diethyl-4-(phenyldiazenyl)anilines with various para-substituents (–H, –Br, –NO2) relative to the azo group are considered as photoinitiators of radical polymerization .
- Methods of Application : The study involves the examination of the electrochemical and photoluminescent properties of these compounds .
- Results or Outcomes : The study suggests the possibility of using these compounds as photoinitiators of radical polymerization .
Safety And Hazards
Eigenschaften
IUPAC Name |
N,N-diethyl-4-ethynylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-4-11-7-9-12(10-8-11)13(5-2)6-3/h1,7-10H,5-6H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCACOCJKPPSMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90465720 | |
| Record name | 4'-Diethylaminophenyl acetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90465720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethyl-4-ethynylaniline | |
CAS RN |
41876-70-4 | |
| Record name | 4'-Diethylaminophenyl acetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90465720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-diethyl-4-ethynylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B1312758.png)

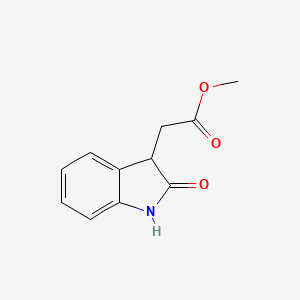
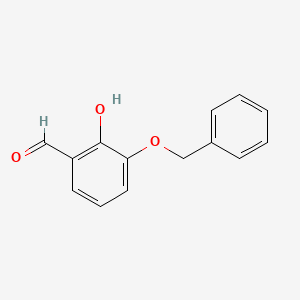

![tert-Butyl 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate](/img/structure/B1312774.png)

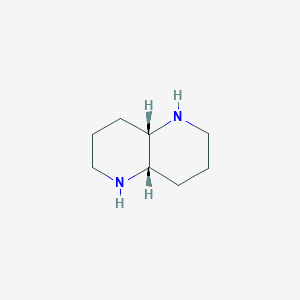

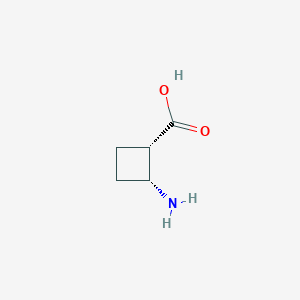
![6-Methylbenzo[d]isoxazol-3(2H)-one](/img/structure/B1312783.png)

